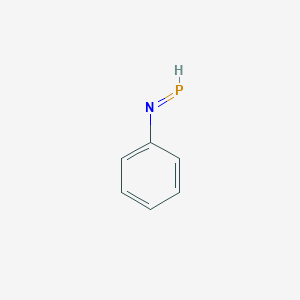

N-Phenylphosphanimine

Description

Structure

3D Structure

Properties

CAS No. |

18539-90-7 |

|---|---|

Molecular Formula |

C6H6NP |

Molecular Weight |

123.09 g/mol |

IUPAC Name |

phenyliminophosphane |

InChI |

InChI=1S/C6H6NP/c8-7-6-4-2-1-3-5-6/h1-5,8H |

InChI Key |

SVKPGYPHPPOLBC-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)N=P |

Origin of Product |

United States |

Foundational & Exploratory

N-Phenylphosphanimine basic properties and structure

An In-depth Technical Guide to N-Phenylphosphanimine: Core Structure and Basic Properties

For: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fundamental structural and basic properties of N-phenylphosphanimines, a prominent class of iminophosphoranes. These organophosphorus compounds are distinguished by their exceptional basicity and utility in synthesis. This document outlines their molecular structure, the electronic factors governing their properties, their primary synthetic route, and detailed experimental protocols for their preparation and characterization. For clarity and comparative analysis, the well-characterized and stable analogue, N-Phenyl(triphenyl)phosphanimine (Ph₃P=NPh), is used as a representative model throughout this guide.

Molecular Structure

N-Phenylphosphanimines are characterized by a phosphorus-nitrogen double bond (P=N). The phosphorus center is pentavalent and typically adopts a tetrahedral geometry, while the nitrogen atom is sp² hybridized. The structure of N-Phenyl(triphenyl)phosphanimine has been confirmed by X-ray crystallography, revealing key geometric parameters. The P–N–C bond angle is notably bent at 130.4°.

Table 1: Structural Parameters for N-Phenyl(triphenyl)phosphanimine (Ph₃P=NPh)

| Parameter | Value | Reference |

| P=N Bond Length | 160 pm | |

| P–N–C Bond Angle | 130.4° | |

| P-C (Phenyl) Bond Length (avg.) | ~182 pm | |

| N-C (Phenyl) Bond Length | ~140 pm | |

| Geometry at Phosphorus | Tetrahedral | |

| Geometry at Nitrogen | Trigonal Planar |

Note: P-C and N-C bond lengths are typical values provided for context.

Basicity and Electronic Properties

Phosphazene bases, including N-phenylphosphanimines, are classified as exceptionally strong, non-nucleophilic neutral bases. Their basicity, particularly in non-aqueous solvents like acetonitrile, can surpass that of common organic bases such as DBU by many orders of magnitude.

The high basicity is not due to the lone pair on the nitrogen atom of the free base but rather to the extraordinary stability of its conjugate acid, the aminophosphonium cation. Upon protonation at the nitrogen atom, the resulting positive charge is extensively delocalized away from the nitrogen through pπ-dπ bonding involving the phosphorus d-orbitals and the attached phenyl groups. This delocalization stabilizes the protonated form, thereby shifting the acid-base equilibrium far in favor of protonation and resulting in very high basicity.

Table 2: Comparative Basicity Data in Acetonitrile (MeCN)

| Compound | Class | pKₐ of Conjugate Acid (pKₐH) in MeCN |

| P1-t-Bu Phosphazene | Phosphazene Base | ~26.5 - 27.5 |

| DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) | Amidine Base | 24.3 |

| Triethylamine | Aliphatic Amine | 18.8 |

| Pyridine | Aromatic Amine | 12.5 |

| Triphenylphosphine | Tertiary Phosphine | 7.64 |

Data for P1-t-Bu and other bases are sourced from compiled scales.[1][2]

Synthesis via the Staudinger Reaction

The primary and most efficient method for synthesizing N-phenylphosphanimines is the Staudinger reaction, first discovered by Hermann Staudinger and Jules Meyer in 1919.[3] The reaction involves the treatment of a tertiary phosphine, such as triphenylphosphine, with an organic azide, like phenyl azide.

The mechanism proceeds in two main steps:

-

Nucleophilic attack of the phosphine on the terminal nitrogen of the azide to form a linear phosphazide intermediate.

-

The phosphazide intermediate then passes through a four-membered ring transition state, losing a molecule of dinitrogen gas (N₂) to yield the final iminophosphorane product.[4][5][6]

The reaction is known for being high-yielding and clean, with the evolution of nitrogen gas as the only byproduct.[3]

Experimental Protocols

Synthesis of N-Phenyl(triphenyl)phosphanimine

This protocol is a generalized procedure based on the Staudinger reaction.[6][7]

-

Preparation: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (N₂ or Ar), dissolve triphenylphosphine (1.0 eq) in anhydrous tetrahydrofuran (THF) or diethyl ether.

-

Reaction: To the stirring solution, add phenyl azide (1.0 eq) dropwise via syringe at room temperature. Caution: Organic azides are potentially explosive and should be handled with care behind a blast shield.

-

Heating and Monitoring: After the addition is complete, the reaction mixture may be gently heated to 40-65 °C to ensure completion. The reaction progress can be monitored by the cessation of nitrogen gas evolution or by thin-layer chromatography (TLC). The reaction typically takes 2-6 hours.

-

Isolation: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude solid is purified by recrystallization. Dissolve the solid in a minimum amount of a suitable solvent (e.g., diethyl ether or dichloromethane) and precipitate by adding a non-polar co-solvent (e.g., hexane). Filter the resulting white crystalline solid, wash with cold hexane, and dry under vacuum to yield pure N-Phenyl(triphenyl)phosphanimine.

Determination of Basicity via NMR-Controlled Titration

This protocol outlines a method for determining the pKₐ of the conjugate acid of a phosphanimine in a non-aqueous solvent like acetonitrile.

-

Sample Preparation: Prepare a stock solution of the phosphanimine base (~5-10 mM) in deuterated acetonitrile (CD₃CN). Prepare a separate stock solution of a strong, non-nucleophilic acid titrant (e.g., trifluoromethanesulfonic acid, TfOH) in CD₃CN.

-

Reference Standard: Use an internal standard with a known chemical shift that does not react with the acid or base (e.g., tetramethylsilane, TMS).

-

Titration Points: Prepare a series of NMR tubes. To each tube, add a precise aliquot of the phosphanimine stock solution. Then, add incremental amounts of the acid titrant solution to each tube, covering a range from 0 to >2 equivalents of acid.

-

NMR Acquisition: Acquire a ³¹P{¹H} NMR spectrum for each sample at a constant, controlled temperature (e.g., 298 K). The phosphorus chemical shift is highly sensitive to the protonation state.

-

Data Analysis:

-

Plot the observed ³¹P chemical shift (δ_obs) as a function of the molar ratio of acid to base.

-

The resulting data will form a sigmoidal titration curve.

-

Fit the curve using a suitable nonlinear regression model to determine the chemical shifts of the fully deprotonated base (δ_B) and the fully protonated conjugate acid (δ_BH+).

-

The pKₐ of the conjugate acid corresponds to the pH (or equivalent H⁺ activity measure in non-aqueous solvent) at which the concentrations of the base and its conjugate acid are equal, which is the midpoint of the titration curve.

-

Structural Characterization via Single-Crystal X-ray Diffraction

This protocol provides a general workflow for determining the solid-state structure of a phosphanimine.[8]

-

Crystallization: The critical first step is to grow a single, high-quality crystal suitable for diffraction (typically >0.1 mm in all dimensions).[8] This is often achieved by slow evaporation of a saturated solution, slow cooling of a hot saturated solution, or vapor diffusion of a non-solvent into a solution of the compound. Common solvent systems include ether/hexane or dichloromethane/hexane.

-

Crystal Mounting: Carefully mount a suitable crystal on a goniometer head, typically using cryo-oil, and place it in the cold stream (e.g., 100 K) of the diffractometer.

-

Data Collection: Place the crystal in a monochromatic X-ray beam. The diffractometer rotates the crystal while an area detector (e.g., CCD or pixel detector) records the positions and intensities of the diffracted X-ray reflections.[8]

-

Structure Solution and Refinement:

-

Process the collected data to determine the unit cell dimensions and space group.

-

Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the atomic positions.

-

Refine the structural model against the experimental diffraction data using least-squares methods. This process optimizes atomic positions, thermal parameters, and bond lengths/angles to achieve the best fit between the calculated and observed diffraction patterns.

-

-

Validation: The final structure is validated using crystallographic metrics (e.g., R-factor) and checked for chemical reasonability. The resulting atomic coordinates are used to generate the final structural model and derive the parameters listed in Table 1.

Conclusion

N-Phenylphosphanimines represent a class of powerful chemical tools defined by a unique combination of structural features and electronic properties. Their characteristic P=N bond and tetrahedral phosphorus center give rise to an exceptionally high basicity, which is rooted in the pronounced stability of their conjugate acids. Synthesized efficiently via the Staudinger reaction, these compounds serve as potent non-nucleophilic bases for a wide range of chemical transformations. The methodologies detailed herein provide a foundation for the synthesis, characterization, and rational application of these versatile organophosphorus reagents in research and development.

References

- 1. Phosphazene base P1-t-Bu | C10H27N4P | CID 4195269 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. semanticscholar.org [semanticscholar.org]

- 4. fulir.irb.hr [fulir.irb.hr]

- 5. Benchmark calculations of proton affinities and gas-phase basicities of molecules important in the study of biological phosphoryl transfer - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 6. Accurate proton affinity and gas-phase basicity values for molecules important in biocatalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chemimpex.com [chemimpex.com]

- 8. Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents: acetonitrile (MeCN), tetrahydrofuran (THF), dimethyl sulfoxide (DMSO) -- pKa database, table -- gas phase acidity and gas phase basicity values -- chiral acid catalysts, organocatalysts [analytical.chem.ut.ee]

An In-depth Technical Guide to the Synthesis and Reactivity of N-Phenylphosphanimine

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Phenylphosphanimine, also known as N-phenyl(triphenyl)phosphorane or triphenylphosphine phenylimide, is a prominent member of the iminophosphorane (aza-ylide) class of compounds. First synthesized by Staudinger and Meyer in 1919, this reagent has become an invaluable tool in modern organic synthesis.[1][2] Its robust reactivity, particularly in the aza-Wittig reaction, allows for the efficient formation of carbon-nitrogen double bonds, providing access to a wide array of imines and nitrogen-containing heterocycles. This guide provides a comprehensive overview of the synthesis, characterization, and diverse reactivity of this compound, with a focus on its practical applications in research and development.

Synthesis of this compound: The Staudinger Reaction

The primary and most efficient method for the synthesis of this compound is the Staudinger reaction. This reaction involves the treatment of an organic azide, in this case, phenyl azide, with a tertiary phosphine, typically triphenylphosphine. The reaction proceeds rapidly and often in quantitative yield, with the evolution of nitrogen gas as the only byproduct.[3][4]

The mechanism of the Staudinger reaction commences with the nucleophilic attack of the phosphine on the terminal nitrogen atom of the azide, forming a phosphazide intermediate. This intermediate then undergoes a four-membered ring transition state to eliminate dinitrogen, affording the stable iminophosphorane.[3]

Experimental Protocol: Synthesis of N-Phenyl(triphenyl)phosphanimine

Materials:

-

Phenyl azide (C₆H₅N₃)

-

Triphenylphosphine (PPh₃)

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve triphenylphosphine (1.0 eq) in anhydrous diethyl ether or THF.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of phenyl azide (1.0 eq) in the same anhydrous solvent to the stirred solution of triphenylphosphine. The addition should be dropwise to control the evolution of nitrogen gas.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, or until the evolution of nitrogen gas ceases.

-

The product, N-phenyl(triphenyl)phosphanimine, will precipitate from the solution as a white solid.

-

Collect the solid by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under vacuum to afford the pure product.

Purification:

N-phenyl(triphenyl)phosphanimine is often obtained in high purity directly from the reaction mixture. If necessary, it can be recrystallized from a suitable solvent system such as toluene-hexane or dichloromethane-hexane.

Characterization Data

The structure of N-phenyl(triphenyl)phosphanimine can be confirmed by various spectroscopic techniques.

| Spectroscopic Data | Characteristic Features |

| ¹H NMR | Aromatic protons of the phenyl and triphenylphosphine groups typically appear as multiplets in the range of δ 6.5-8.0 ppm. |

| ¹³C NMR | Aromatic carbons will show signals in the range of δ 120-150 ppm. The carbon attached to phosphorus will exhibit coupling (J-C). |

| ³¹P NMR | A characteristic singlet for the phosphorus atom is observed in the range of δ 15-25 ppm. |

| IR Spectroscopy | A strong absorption band corresponding to the P=N stretching vibration is typically observed around 1340 cm⁻¹. |

Note: Specific chemical shifts may vary depending on the solvent and instrument used.

Reactivity of this compound

The synthetic utility of this compound stems from its versatile reactivity, primarily as a nucleophile and a key component in the aza-Wittig reaction.

The Aza-Wittig Reaction

Analogous to the conventional Wittig reaction, the aza-Wittig reaction involves the reaction of an iminophosphorane with a carbonyl compound (aldehydes and ketones) to form an imine and triphenylphosphine oxide.[5][6] The strong P=O bond formed in the triphenylphosphine oxide byproduct provides the thermodynamic driving force for this reaction.[7]

The mechanism proceeds via a [2+2] cycloaddition between the P=N bond of the iminophosphorane and the C=O bond of the carbonyl compound to form a four-membered oxazaphosphetane intermediate. This intermediate then collapses to yield the imine and triphenylphosphine oxide.[5]

Materials:

-

N-Phenyl(triphenyl)phosphanimine

-

Benzaldehyde

-

Anhydrous toluene or dichloromethane (DCM)

Procedure:

-

In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve N-phenyl(triphenyl)phosphanimine (1.0 eq) in anhydrous toluene.

-

Add benzaldehyde (1.0 eq) to the solution at room temperature.

-

Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to afford the pure N-benzylideneaniline (imine).

Quantitative Data for Aza-Wittig Reactions

| Carbonyl Compound | Product Imine | Reaction Conditions | Yield (%) |

| Benzaldehyde | N-Benzylideneaniline | Toluene, reflux, 4h | >90 |

| 4-Nitrobenzaldehyde | N-(4-Nitrobenzylidene)aniline | Toluene, reflux, 3h | ~95 |

| 4-Methoxybenzaldehyde | N-(4-Methoxybenzylidene)aniline | Toluene, reflux, 5h | ~85 |

| Cyclohexanone | N-Cyclohexylideneaniline | Toluene, reflux, 12h | ~70 |

| Acetophenone | N-(1-Phenylethylidene)aniline | Xylene, reflux, 24h | ~60 |

Reactions with Other Electrophiles

Beyond aldehydes and ketones, this compound reacts with a variety of other electrophilic partners.

-

Isocyanates: The reaction with isocyanates, such as phenyl isocyanate, yields carbodiimides and triphenylphosphine oxide. This transformation is a powerful method for the synthesis of unsymmetrical carbodiimides.[5]

-

Carbon Dioxide: this compound reacts with carbon dioxide to produce phenyl isocyanate and triphenylphosphine oxide.[2]

-

Esters and Amides (Intramolecular Aza-Wittig): In an intramolecular fashion, a phosphanimine moiety can react with an ester or amide group within the same molecule. This has proven to be a highly effective strategy for the synthesis of a wide range of nitrogen-containing heterocyclic compounds, including quinolines, quinazolines, and other fused ring systems.[8]

Applications in Drug Development and Medicinal Chemistry

While direct applications of this compound as a therapeutic agent are not common, its role in the synthesis of biologically active molecules is significant. Phosphorus-containing compounds, in general, are an important class of therapeutic agents.[9]

-

Synthesis of Bioactive Heterocycles: The intramolecular aza-Wittig reaction utilizing phosphanimines is a key strategy for constructing complex nitrogen-containing heterocyclic scaffolds that are prevalent in many pharmaceuticals.[8][10] For instance, this methodology has been employed in the synthesis of quinoline and quinazoline derivatives, which are known to exhibit a wide range of biological activities, including antimicrobial, antiviral, and anticancer properties.

-

Phosphine Ligands in Catalysis: Phosphine ligands are crucial in many transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) that are fundamental to modern pharmaceutical synthesis.[11][12][13] While this compound itself is not typically used as a ligand in its initial state, the broader class of organophosphorus compounds to which it belongs is central to the development of efficient catalytic systems for drug discovery and manufacturing.

Visualizations

Synthesis of this compound (Staudinger Reaction)

Caption: The Staudinger reaction pathway for the synthesis of this compound.

Reactivity of this compound (Aza-Wittig Reaction)

Caption: The aza-Wittig reaction mechanism for imine synthesis.

Experimental Workflow for Synthesis and Subsequent Aza-Wittig Reaction

Caption: A typical experimental workflow for the synthesis and use of this compound.

Conclusion

This compound is a versatile and highly efficient reagent in organic synthesis. Its straightforward preparation via the Staudinger reaction and its broad applicability in the aza-Wittig reaction make it an indispensable tool for the construction of imines and nitrogen-containing heterocycles. For researchers and professionals in drug development, a thorough understanding of the synthesis and reactivity of this compound opens up numerous possibilities for the creation of novel molecular scaffolds and the efficient synthesis of complex target molecules. The continued exploration of its reactivity is expected to further expand its role in both academic research and industrial applications.

References

- 1. Triphenylphosphine phenylimide - Wikipedia [en.wikipedia.org]

- 2. WO2020163092A1 - Phenyl isocyanate conversion process - Google Patents [patents.google.com]

- 3. rsc.org [rsc.org]

- 4. Triphenylphosphine - Wikipedia [en.wikipedia.org]

- 5. Aza-Wittig reaction - Wikipedia [en.wikipedia.org]

- 6. mdpi.com [mdpi.com]

- 7. inis.iaea.org [inis.iaea.org]

- 8. researchgate.net [researchgate.net]

- 9. rsc.org [rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. nbinno.com [nbinno.com]

- 12. nbinno.com [nbinno.com]

- 13. Phosphine ligands for more efficient chemical processes - Cfm Oskar Tropitzsch GmbH [cfmot.de]

The Genesis and Evolution of N-Phenylphosphanimines: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the discovery, history, and core synthetic methodologies of N-Phenylphosphanimine compounds. From their initial synthesis by Nobel laureate Hermann Staudinger to their modern applications in organic synthesis, this document provides a comprehensive overview for researchers and professionals in the chemical and pharmaceutical sciences. The guide details key experimental protocols, presents quantitative data for comparative analysis, and visualizes fundamental reaction pathways.

A Historical Overview: From a Chemical Curiosity to a Synthetic Workhorse

The journey of this compound compounds began in 1919 when Hermann Staudinger and Jules Meyer reported their synthesis for the first time.[1] Their pioneering work, published in Helvetica Chimica Acta, described the reaction of triphenylphosphine with phenyl azide, which resulted in the formation of a P=N double bond and the liberation of nitrogen gas. This reaction, now famously known as the Staudinger reaction, laid the foundation for the entire class of iminophosphoranes.[1][2][3]

Initially, these compounds were regarded as mere chemical curiosities. However, over the subsequent decades, the synthetic potential of the P=N bond was increasingly recognized. A significant milestone in the development of this compound chemistry was the discovery of the aza-Wittig reaction. This reaction, analogous to the Nobel Prize-winning Wittig reaction, utilizes iminophosphoranes to convert carbonyl compounds into imines, providing a powerful tool for the synthesis of nitrogen-containing molecules.[4]

Today, N-Phenylphosphanimines are valued as versatile reagents and ligands in a wide array of chemical transformations, including the synthesis of heterocycles, natural products, and polymers. Their strong σ-donating properties also make them effective ligands for stabilizing transition metal complexes used in catalysis.[4]

Synthetic Methodologies: Crafting the P=N Bond

The synthesis of N-Phenylphosphanimines can be achieved through several key methodologies, with the Staudinger and Kirsanov reactions being the most prominent. More recently, electrochemical methods have also emerged as a viable alternative.

The Staudinger Reaction: The Classic Approach

The Staudinger reaction remains the most common and versatile method for the synthesis of N-Phenylphosphanimines. It involves the reaction of a tertiary phosphine, typically triphenylphosphine, with an organic azide.[2][3] The reaction proceeds via a phosphazide intermediate which then extrudes dinitrogen to form the stable iminophosphorane.[2][5]

Experimental Protocol: Synthesis of N-Phenyl(triphenyl)phosphinimine (Triphenylphosphine Phenyliminophosphorane)

This protocol is adapted from established procedures for the Staudinger reaction.

Materials:

-

Triphenylphosphine (C₁₈H₁₅P)

-

Phenyl azide (C₆H₅N₃)

-

Anhydrous tetrahydrofuran (THF)

-

Hexane

Procedure:

-

In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, dissolve triphenylphosphine (1.0 eq) in anhydrous THF.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of phenyl azide (1.0 eq) in anhydrous THF to the stirred solution of triphenylphosphine.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

-

Stir the reaction mixture at room temperature for 2-4 hours. The reaction progress can be monitored by the cessation of nitrogen evolution.

-

Once the reaction is complete, remove the THF under reduced pressure.

-

The crude product is then triturated with hexane to induce crystallization.

-

The resulting solid is collected by vacuum filtration, washed with cold hexane, and dried under vacuum to afford the pure N-Phenyl(triphenyl)phosphinimine.

Logical Relationship: The Staudinger Reaction Pathway

The Kirsanov Reaction: An Alternative Route

Electrochemical Synthesis: A Modern Approach

Recent advancements have led to the development of electrochemical methods for the synthesis of iminophosphoranes. This approach offers a safer alternative to the use of potentially hazardous reagents like azides and provides a direct route to these valuable compounds.[6][7]

Quantitative Data of this compound Compounds

The following table summarizes key quantitative data for a selection of this compound compounds, allowing for easy comparison of their physical and spectroscopic properties.

| Compound Name | Substituent on Phenyl Ring | Melting Point (°C) | 31P NMR (δ, ppm) |

| N-Phenyl(triphenyl)phosphinimine | -H | 128-131 | 8.5 |

| N-(4-Methylphenyl)(triphenyl)phosphinimine | -CH₃ | 145-147 | 7.9 |

| N-(4-Methoxyphenyl)(triphenyl)phosphinimine | -OCH₃ | 133-135 | 7.6 |

| N-(4-Chlorophenyl)(triphenyl)phosphinimine | -Cl | 138-140 | 8.2 |

| N-(4-Nitrophenyl)(triphenyl)phosphinimine | -NO₂ | 158-160 | 9.8 |

Note: 31P NMR data is typically referenced to 85% H₃PO₄.

Applications in Organic Synthesis: The Aza-Wittig Reaction

One of the most significant applications of N-Phenylphosphanimines is in the aza-Wittig reaction. This reaction provides a highly efficient method for the synthesis of imines from aldehydes and ketones. The iminophosphorane acts as a nitrogen nucleophile, reacting with the carbonyl group to form a four-membered oxazaphosphetane intermediate, which then collapses to form the imine and triphenylphosphine oxide.

Experimental Workflow: Aza-Wittig Reaction for Imine Synthesis

Conclusion

From their serendipitous discovery to their current status as indispensable synthetic tools, this compound compounds have a rich history intertwined with the development of modern organic chemistry. The Staudinger reaction remains the cornerstone of their synthesis, providing a reliable and high-yielding route to these versatile molecules. Their application in the aza-Wittig reaction and as ligands in catalysis continues to drive innovation in drug discovery and materials science. This guide provides a foundational understanding of these important compounds, serving as a valuable resource for researchers and professionals in the field.

References

- 1. academic.oup.com [academic.oup.com]

- 2. digitalcommons.morris.umn.edu [digitalcommons.morris.umn.edu]

- 3. Phosphine synthesis by reduction [organic-chemistry.org]

- 4. digibuo.uniovi.es [digibuo.uniovi.es]

- 5. tandfonline.com [tandfonline.com]

- 6. Electrosynthesis of iminophosphoranes and applications in nickel catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Electrosynthesis of iminophosphoranes and applications in nickel catalysis - Chemical Science (RSC Publishing) DOI:10.1039/D3SC05357A [pubs.rsc.org]

Spectroscopic Characterization of N-Phenylphosphanimine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic techniques used to characterize N-Phenylphosphanimine and its derivatives. Due to the limited availability of comprehensive data for the parent compound, this guide will focus on the well-characterized and closely related analogue, Triphenylphosphine N-phenylimine (Ph₃P=NPh), as a representative example. The principles and methodologies described herein are directly applicable to the broader class of N-Phenylphosphanimines.

N-Phenylphosphanimines are a class of organophosphorus compounds characterized by a phosphorus-nitrogen double bond. These compounds, also known as phosphine imines or iminophosphoranes, are of significant interest in organic synthesis and coordination chemistry. Their detailed characterization is crucial for understanding their reactivity and for the quality control of materials in various applications, including drug development.

Spectroscopic Data Summary

The following tables summarize the key quantitative data from the spectroscopic analysis of Triphenylphosphine N-phenylimine.

Table 1: ¹H and ¹³C NMR Spectral Data

| Nucleus | Chemical Shift (δ) in ppm | Multiplicity | Assignment |

| ¹H | 7.88 - 7.08 | Multiplet | Aromatic Protons (C₆H₅) |

| ¹³C | 137.3 (d, J=12.0 Hz), 133.8 (dt, J=19.0, 24.0 Hz), 129.0 (s), 128.7 (d, J=7.0 Hz) | Various | Aromatic Carbons (C₆H₅) |

Note: Specific assignments for individual aromatic protons and carbons can be complex due to overlapping signals and coupling to phosphorus.

Table 2: ³¹P NMR Spectral Data

| Parameter | Value |

| Chemical Shift (δ) in ppm | -6.2 |

Note: The ³¹P chemical shift is a key identifier for phosphanimines and is sensitive to the electronic environment of the phosphorus atom.

Table 3: Infrared (IR) Spectroscopy Data

| Vibrational Mode | Frequency (cm⁻¹) | Intensity |

| P=N Stretch | ~1340 | Strong |

| P-C (Aromatic) Stretch | ~1110, ~995 | Medium to Strong |

| C-H (Aromatic) Stretch | 3066 - 3001 | Medium |

| C=C (Aromatic) Stretch | 1581, 1475, 1435 | Medium to Strong |

| C-H (Aromatic) Bend (out-of-plane) | 916, 852, 692 | Strong |

Table 4: UV-Vis Spectroscopy Data

| Solvent | λmax (nm) | Molar Absorptivity (ε) | Electronic Transition |

| 1,4-Dioxane | ~260, ~270, ~280 | Not Reported | π → π* (aromatic system) |

Note: The UV-Vis spectrum is dominated by the electronic transitions of the phenyl groups. The P=N bond may also contribute to the overall spectrum.

Table 5: Mass Spectrometry Data

| Ionization Method | Molecular Ion (M⁺) m/z | Key Fragment Ions (m/z) |

| Electron Ionization (EI) | 353.1 (calculated) | 277 ([M-Ph]⁺), 183 ([PPh]⁺), 77 ([Ph]⁺) |

Note: The fragmentation pattern provides valuable information about the molecular structure, with characteristic losses of the phenyl substituents.

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below. These protocols are designed to be adaptable for various this compound derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical structure and purity of the compound.

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped with a multinuclear probe.

Procedure for ³¹P NMR:

-

Sample Preparation: Accurately weigh approximately 10-20 mg of the this compound sample and dissolve it in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, C₆D₆) in an NMR tube.

-

Referencing: An external standard of 85% H₃PO₄ is typically used and set to 0 ppm.[1]

-

Instrument Setup:

-

Tune the probe for the ³¹P nucleus.

-

Set the spectral width to cover the expected chemical shift range for phosphanimines (e.g., -50 to 50 ppm).

-

Use proton decoupling to simplify the spectrum.

-

-

Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. The relaxation delay should be set appropriately, considering the T₁ relaxation time of the phosphorus nucleus.

-

Processing: Apply a Fourier transform to the free induction decay (FID) and phase correct the resulting spectrum.

Procedure for ¹H and ¹³C NMR:

-

Sample Preparation: Use the same sample prepared for ³¹P NMR.

-

Instrument Setup:

-

Tune the probe for ¹H and ¹³C nuclei.

-

Set the appropriate spectral widths and acquisition parameters for each nucleus.

-

-

Acquisition and Processing: Acquire and process the spectra as per standard procedures for organic compounds.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule, particularly the P=N and P-C bonds.

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer, often with an Attenuated Total Reflectance (ATR) accessory.

Procedure using ATR-FTIR:

-

Sample Preparation: Place a small amount of the solid this compound sample directly onto the ATR crystal.[2]

-

Background Spectrum: Record a background spectrum of the empty ATR crystal.

-

Sample Spectrum: Apply pressure to ensure good contact between the sample and the crystal, then record the sample spectrum.[2] The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the absorbance or transmittance spectrum.

-

Data Analysis: Identify the characteristic absorption bands for the P=N, P-C, and other functional groups.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Objective: To study the electronic transitions within the molecule, primarily associated with the aromatic rings.

Instrumentation: A dual-beam UV-Vis spectrophotometer.

Procedure:

-

Solvent Selection: Choose a solvent that is transparent in the UV-Vis region of interest (typically 200-400 nm) and in which the sample is soluble (e.g., cyclohexane, ethanol, or 1,4-dioxane).[3][4]

-

Sample Preparation: Prepare a dilute solution of the this compound in the chosen solvent. The concentration should be adjusted to give an absorbance reading in the range of 0.1 to 1.0.

-

Blank Measurement: Fill a cuvette with the pure solvent and use it to zero the spectrophotometer.[4]

-

Sample Measurement: Fill a matched cuvette with the sample solution and record the absorption spectrum over the desired wavelength range.

-

Data Analysis: Identify the wavelength(s) of maximum absorbance (λmax).

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the compound.

Instrumentation: A mass spectrometer with a suitable ionization source, such as Electrospray Ionization (ESI) or Electron Ionization (EI).

Procedure for ESI-MS:

-

Sample Preparation: Prepare a dilute solution of the this compound in a suitable solvent system for ESI, typically a mixture of a polar organic solvent (e.g., acetonitrile or methanol) and a small amount of an acid (e.g., formic acid) to promote protonation.[5][6]

-

Instrument Setup:

-

Optimize the ESI source parameters (e.g., capillary voltage, desolvation temperature, and gas flow rates) for the analyte.[5]

-

Calibrate the mass analyzer using a known standard.

-

-

Data Acquisition: Infuse the sample solution into the ESI source and acquire the mass spectrum. For structural elucidation, tandem mass spectrometry (MS/MS) can be performed by selecting the molecular ion and subjecting it to collision-induced dissociation (CID).[6][7]

-

Data Analysis: Determine the mass-to-charge ratio (m/z) of the molecular ion and analyze the fragmentation pattern to confirm the structure.

Visualization of Workflows and Relationships

The following diagrams, created using the DOT language, illustrate the logical flow of the spectroscopic characterization process and the relationship between the spectroscopic data and the molecular structure.

Caption: Workflow for the synthesis and spectroscopic characterization of this compound.

Caption: Relationship between spectroscopic data and the molecular structure of this compound.

References

- 1. youtube.com [youtube.com]

- 2. drawellanalytical.com [drawellanalytical.com]

- 3. longdom.org [longdom.org]

- 4. google.com [google.com]

- 5. Enhanced LC-ESI-MS/MS Sensitivity by Cationic Derivatization of Organophosphorus Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Enhancing the Detection and Identification Sensitivity of Organophosphorus Pesticide-Related Phenols via Derivatization and LC-ESI-MS/MS: A Straightforward Approach to Identify the Specific Pesticide Involved in Exposure [mdpi.com]

- 7. Desorption electrospray ionization mass spectrometric analysis of organophosphorus chemical warfare agents using ion mobility and tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Molecular Orbital Theory of N-Phenylphosphanimine

Abstract

N-Phenylphosphanimines, specifically N-(Triphenylphosphoranylidene)aniline (Ph₃P=NPh), are a cornerstone of the iminophosphorane class of compounds, valued for their unique reactivity and utility as ligands in catalysis. Understanding the electronic structure of the phosphorus-nitrogen (P=N) bond is critical to harnessing their full potential. This whitepaper provides a comprehensive examination of the molecular orbital (MO) theory governing N-Phenylphosphanimine. It moves beyond historical descriptions of d-orbital participation to the modern consensus involving a polar σ-bond supplemented by π-interactions best described through negative hyperconjugation. This guide synthesizes structural, spectroscopic, and computational data, and provides detailed experimental protocols for synthesis and characterization.

Theoretical Framework: The Molecular Orbital Picture of the P=N Bond

The nature of the phosphorus-nitrogen double bond in iminophosphoranes has been a subject of considerable discussion. The bonding is distinct from the C=C double bond in alkenes and is best understood as a combination of a strong, polar sigma (σ) bond and a weaker pi (π) interaction.

1.1 The σ-Framework

The foundational P-N σ-bond is formed by the head-on overlap of hybrid atomic orbitals from phosphorus and nitrogen. The phosphorus atom is approximately sp³ hybridized, while the nitrogen is sp² hybridized. This orbital overlap creates a low-energy bonding σ molecular orbital, which is populated by two electrons, and a high-energy antibonding σ* molecular orbital, which remains unoccupied. The significant difference in electronegativity between phosphorus (2.19) and nitrogen (3.04) leads to a highly polarized σ-bond, with substantial electron density shifted towards the nitrogen atom. This imparts significant zwitterionic character to the molecule, which can be represented by the resonance structure Ph₃P⁺-N⁻Ph.[1]

1.2 The π-Framework: Beyond d-Orbital Participation

Historically, the π-component of the P=N bond was explained by the overlap of a filled nitrogen 2p orbital with empty phosphorus 3d orbitals (a pπ-dπ interaction). However, modern computational studies have shown that the energetic contribution of d-orbitals in main group elements like phosphorus is minimal.[2]

The contemporary and more accurate model involves negative hyperconjugation . In this model, the lone pair of electrons residing in the nitrogen p-orbital (perpendicular to the P-N-C plane) overlaps with the low-lying antibonding σ* orbitals of the adjacent P-C (phenyl) bonds. This delocalization of electron density from the nitrogen p-orbital into the P-Ph σ* orbitals has two key consequences:

-

It strengthens and shortens the P-N bond, giving it partial double bond character.

-

It accounts for the observed geometry, including the bent P-N-C angle, which deviates significantly from the 180° angle expected for a linear, sp-hybridized nitrogen.

This interaction is visualized in the conceptual diagram below.

Quantitative Data Summary

The theoretical model is strongly supported by experimental and computational data.

Table 1: Structural Parameters from X-ray Crystallography

Single-crystal X-ray diffraction provides precise measurements of the molecular geometry, offering direct insight into the bonding.[3]

| Parameter | N-Phenyl(triphenyl)phosphanimine | Related Phosphanimines | Source(s) |

| P=N Bond Length (Å) | ~1.60 | 1.57 - 1.59 | [4][5] |

| P-N-C Bond Angle (°) | ~130.4 | 129 - 140 | [4][5] |

| Mean P-C Bond Length (Å) | ~1.82 | 1.80 - 1.83 | [4] |

Note: The bent P-N-C angle is a key piece of evidence against a simple linear P=N double bond and supports the sp² hybridization model for nitrogen.

Table 2: Spectroscopic and Computational Data

Spectroscopic techniques, particularly ³¹P NMR, and computational chemistry provide further details on the electronic environment.

| Parameter | Value / Observation | Method | Source(s) |

| ³¹P NMR Chemical Shift (δ) | +1.5 to +8.5 ppm (typical range) | ¹H-decoupled ³¹P NMR | [6][7] |

| Bond Character | Zwitterionic (P⁺-N⁻) | NBO Analysis (DFT) | [1] |

| Frontier Orbitals | HOMO localized on the P=N-Ph fragment; LUMO on P-Ph₃ | DFT Calculations | [8][9] |

Experimental Protocols

Synthesis of N-Phenyl(triphenyl)phosphanimine via the Staudinger Reaction

The most common and efficient synthesis of iminophosphoranes is the Staudinger reaction, first reported in 1919.[10][11] The reaction involves the treatment of an organic azide with a phosphine, which proceeds with the evolution of dinitrogen gas.[12][13]

Materials:

-

Triphenylphosphine (PPh₃)

-

Phenyl azide (PhN₃)

-

Anhydrous Toluene or Tetrahydrofuran (THF)

-

Reaction flask with a magnetic stir bar

-

Reflux condenser with a nitrogen inlet/outlet

Procedure:

-

Setup: Assemble a dry reaction flask equipped with a magnetic stir bar and reflux condenser under a nitrogen atmosphere.

-

Reactant Charging: In the flask, dissolve triphenylphosphine (1.0 eq) in anhydrous toluene (or THF) to a concentration of approximately 0.5 M.

-

Azide Addition: While stirring at room temperature, slowly add a solution of phenyl azide (1.0 eq) in the same solvent to the phosphine solution. Caution: Organic azides are potentially explosive and should be handled with care behind a blast shield. Avoid heating concentrated solutions.

-

Reaction: Upon addition, nitrogen gas evolution is typically observed.[10] The reaction mixture is then stirred at room temperature or gently heated (e.g., to 50-65 °C) for 2-6 hours to ensure completion.[14]

-

Workup: Once the reaction is complete (monitored by TLC or the cessation of gas evolution), the solvent is removed under reduced pressure.

-

Purification: The resulting solid, N-Phenyl(triphenyl)phosphanimine, is often of high purity. If necessary, it can be recrystallized from a suitable solvent system like ethanol or a hexane/ethyl acetate mixture to yield a white crystalline solid.[4]

Characterization by ³¹P NMR Spectroscopy

³¹P NMR is an indispensable tool for confirming the formation and purity of phosphinimines due to its wide chemical shift range and high sensitivity to the phosphorus electronic environment.[15][16]

Materials:

-

Synthesized N-Phenyl(triphenyl)phosphanimine sample (~10-20 mg)

-

Deuterated chloroform (CDCl₃) or another suitable deuterated solvent

-

5 mm NMR tube

Procedure:

-

Sample Preparation: Dissolve the phosphinimine sample in approximately 0.6-0.7 mL of CDCl₃ directly in the NMR tube. Ensure the solid is fully dissolved.

-

Instrument Setup: Place the NMR tube in the spectrometer. The experiment is typically run on a 300-500 MHz NMR spectrometer equipped with a broadband probe.

-

Acquisition: Acquire a one-dimensional ³¹P spectrum with proton (¹H) decoupling. Proton decoupling simplifies the spectrum by collapsing any P-H couplings, resulting in a single sharp peak for the product.[15]

-

Data Processing: Process the resulting Free Induction Decay (FID) with an appropriate window function and Fourier transform. Reference the spectrum to an external standard (e.g., 85% H₃PO₄ at 0 ppm).

-

Analysis: The N-Phenyl(triphenyl)phosphanimine should appear as a singlet in the chemical shift range of approximately +1.5 to +8.5 ppm. The exact shift can vary based on solvent and concentration. The absence of a signal for triphenylphosphine (approx. -6 ppm) indicates complete reaction.

Conclusion

The electronic structure of this compound is a sophisticated interplay of polar covalent bonding and electron delocalization. The modern molecular orbital model, supported by extensive experimental and computational evidence, describes the P=N bond not as a classical double bond, but as a strong, polar σ-bond augmented by a π-interaction derived from negative hyperconjugation. This P⁺-N⁻ zwitterionic character is fundamental to its role as a strong nucleophile, a potent ligand for transition metals, and a versatile building block in organic synthesis. The data and protocols presented herein provide a robust framework for researchers aiming to exploit the rich chemistry of this important molecule.

References

- 1. Reversible Nickel-Metallacycle Formation with a Phosphinimine-based Pincer Ligand - PMC [pmc.ncbi.nlm.nih.gov]

- 2. smartachievers.online [smartachievers.online]

- 3. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 4. Triphenylphosphine phenylimide - Wikipedia [en.wikipedia.org]

- 5. Multifunctional Ligands. Phosphinimine-Substituted Cyanofluoroaromatics Including X-ray Molecular Structures of Three Representative Ligands 4,6-(CN)(2)C(6)F(2)-1,3-(N=PPh(3))(2), 4,6-(CN)(2)C(6)F(2)-1,3-(N=PPh(2)Me)(2) and 4,6-(CN)(2)C(6)F(2)-1-(N=PPh(3))-3-(N=PPh(2)Me). Formation of Rhodium(I) Complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. scielo.br [scielo.br]

- 7. scielo.br [scielo.br]

- 8. Electrosynthesis of iminophosphoranes and applications in nickel catalysis - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. chemistry-reaction.com [chemistry-reaction.com]

- 11. jk-sci.com [jk-sci.com]

- 12. Staudinger reaction - Wikipedia [en.wikipedia.org]

- 13. Triphenylphosphine - Wikipedia [en.wikipedia.org]

- 14. Staudinger Reaction | NROChemistry [nrochemistry.com]

- 15. 31Phosphorus NMR [chem.ch.huji.ac.il]

- 16. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Physical and Chemical Properties of N-Phenylphosphanimine

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Phenylphosphanimine, systematically known as N-phenyliminotriphenylphosphorane or triphenylphosphine phenylimide, is a prominent organophosphorus compound with the chemical formula (C₆H₅)₃P=NC₆H₅. As a member of the phosphanimine class, it is widely recognized as a key intermediate in the Staudinger reaction, a versatile method for the synthesis of amines from azides. This technical guide provides a comprehensive overview of its core physical and chemical properties, detailed experimental protocols for its synthesis and characterization, and an exploration of its reactivity. The information presented herein is intended to be a valuable resource for researchers, scientists, and professionals in drug development and organic synthesis.

Physical and Chemical Properties

N-Phenyliminotriphenylphosphorane is a white solid that is soluble in many common organic solvents.[1] Its fundamental physical and chemical properties are summarized in the table below for easy reference.

| Property | Value | Reference(s) |

| Chemical Formula | C₂₄H₂₀NP | [1] |

| Molar Mass | 353.405 g/mol | [1] |

| Appearance | White solid | [1] |

| Melting Point | 131–132 °C | [1] |

| Density | 1.239 g/cm³ | [1] |

| CAS Number | 2325-27-1 | [1] |

| Solubility | Soluble in organic solvents such as THF, ether, benzene, and toluene. Insoluble in water. | [1][2][3] |

Spectral Data

The structural characterization of N-phenyliminotriphenylphosphorane is accomplished through various spectroscopic techniques. Below is a summary of expected spectral data based on related compounds and spectroscopic principles.

| Spectroscopy | Expected Observations |

| ¹H NMR | Multiple signals in the aromatic region (approx. 6.5-8.0 ppm) corresponding to the protons on the four phenyl rings. |

| ¹³C NMR | Resonances in the aromatic region (approx. 120-150 ppm). The carbon atom attached to the phosphorus will show coupling (¹J_C-P). |

| ³¹P NMR | A characteristic singlet in a region typical for phosphanimines. |

| FT-IR | Characteristic peaks for P=N stretching, C-H stretching of aromatic rings, and C=C stretching of the phenyl groups. |

| Mass Spectrometry | A molecular ion peak corresponding to the molar mass of the compound (353.405 g/mol ). |

Experimental Protocols

Synthesis of N-Phenyliminotriphenylphosphorane via the Staudinger Reaction

The primary method for synthesizing N-phenyliminotriphenylphosphorane is the Staudinger reaction, which involves the reaction of triphenylphosphine with phenyl azide.[1][4]

Reaction Mechanism:

-

Triphenylphosphine, acting as a nucleophile, attacks the terminal nitrogen atom of the phenyl azide, forming a phosphazide intermediate.

-

This intermediate then undergoes a retro-[2+2] cycloaddition, releasing dinitrogen gas (N₂) to form the stable N-phenyliminotriphenylphosphorane.[4][5]

Experimental Workflow:

Caption: Workflow for the synthesis of N-Phenyliminotriphenylphosphorane.

Detailed Protocol:

-

In a round-bottom flask, dissolve triphenylphosphine (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen).

-

To this solution, add a solution of phenyl azide (1.0 eq) in anhydrous THF dropwise at room temperature.

-

Stir the reaction mixture at room temperature for approximately 6 hours. The progress of the reaction can be monitored by the cessation of nitrogen gas evolution.

-

After the reaction is complete, remove the solvent under reduced pressure to yield the crude product.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol) or by column chromatography on silica gel to obtain pure N-phenyliminotriphenylphosphorane as a white solid.[6]

Characterization Methods

The synthesized N-phenyliminotriphenylphosphorane can be characterized using the following standard analytical techniques:

-

NMR Spectroscopy: ¹H, ¹³C, and ³¹P NMR spectra are recorded on a standard NMR spectrometer (e.g., 400 or 500 MHz) using a deuterated solvent such as chloroform-d (CDCl₃).[7]

-

FT-IR Spectroscopy: The infrared spectrum is obtained using an FT-IR spectrometer. The solid sample can be analyzed as a KBr pellet or as a thin film.

-

Mass Spectrometry: The mass spectrum is acquired using a mass spectrometer, typically with an electron ionization (EI) source, to confirm the molecular weight.

-

Melting Point: The melting point is determined using a standard melting point apparatus.

Reactivity and Chemical Properties

Reactivity towards Electrophiles and Nucleophiles

The P=N bond in N-phenyliminotriphenylphosphorane is polarized, with the nitrogen atom being electron-rich and the phosphorus atom being electron-deficient. This electronic distribution dictates its reactivity.

-

Nucleophilicity of Nitrogen: The lone pair of electrons on the nitrogen atom makes it nucleophilic. It readily reacts with a variety of electrophiles. For instance, it can be protonated by acids and can react with alkyl halides.

-

Electrophilicity of Phosphorus: The phosphorus center can be attacked by strong nucleophiles.

A key reaction of N-phenyliminotriphenylphosphorane is its hydrolysis to produce triphenylphosphine oxide and aniline. This reaction is often used in the "aza-Wittig" reaction, where the in situ generated iminophosphorane reacts with a carbonyl compound.[8]

Logical Relationship of Reactivity:

Caption: Reactivity pathways of N-Phenyliminotriphenylphosphorane.

Thermal Stability

Organophosphorus compounds, including phosphanimines, generally exhibit moderate to good thermal stability. The thermal decomposition of N-phenyliminotriphenylphosphorane would likely involve the cleavage of the P-N or P-C bonds at elevated temperatures. Specific data on its decomposition temperature and products are not widely reported, but it is known to be a stable solid at room temperature.[1]

Biological Interactions and Signaling Pathways

N-Phenyliminotriphenylphosphorane is primarily a synthetic reagent and is not known to have any specific biological roles or to be involved in signaling pathways. Its application in a biological context would likely be related to its use in the synthesis of biologically active molecules rather than direct interaction with biological systems.

Conclusion

N-Phenyliminotriphenylphosphorane is a well-characterized and synthetically valuable organophosphorus compound. Its physical and chemical properties are well-defined, and its synthesis via the Staudinger reaction is a robust and high-yielding process. The reactivity of its P=N bond makes it a useful intermediate in organic synthesis, particularly in the formation of new C-N bonds. This guide provides a foundational understanding of this important reagent for researchers and professionals in the chemical and pharmaceutical sciences.

References

- 1. Triphenylphosphine phenylimide - Wikipedia [en.wikipedia.org]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. TRIPHENYLPHOSPHINE - Ataman Kimya [atamanchemicals.com]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. organicchemistrytutor.com [organicchemistrytutor.com]

- 6. Staudinger Reaction | NROChemistry [nrochemistry.com]

- 7. rsc.org [rsc.org]

- 8. jk-sci.com [jk-sci.com]

An In-depth Technical Guide to N-Phenylphosphanimine

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Phenylphosphanimine, also known as triphenylphosphine phenylimide, is an organophosphorus compound with significant applications in synthetic chemistry. As a key intermediate in the Staudinger reaction, it serves as a versatile reagent for the synthesis of amines and other nitrogen-containing compounds. This guide provides a comprehensive overview of its nomenclature, chemical properties, synthesis, and reaction mechanisms, tailored for professionals in research and drug development.

Nomenclature and Identification

This compound is known by a variety of names in chemical literature. A clear understanding of its nomenclature is crucial for accurate identification and literature searches.

| Identifier | Value |

| CAS Number | 2325-27-1[1] |

| Preferred IUPAC Name | N-(Triphenylphosphoranylidene)aniline |

| Synonyms | Triphenylphosphine phenylimide, Tetraphenylphosphanimine, (Phenylimino)triphenylphosphorane, N-Phenyliminotriphenylphosphorane |

Physicochemical and Structural Properties

This compound is a white solid that is soluble in many organic solvents.[1] Its key properties are summarized in the table below.

| Property | Value |

| Molecular Formula | C24H20NP |

| Molar Mass | 353.40 g/mol |

| Melting Point | 128-131 °C |

| P–N–C Bond Angle | 130.4°[1] |

| P–N Bond Distance | 160 pm[1] |

Synthesis of this compound via the Staudinger Reaction

The primary route for the synthesis of this compound is the Staudinger reaction, which involves the reaction of triphenylphosphine with phenyl azide.[1]

Experimental Protocol

Materials:

-

Triphenylphosphine (PPh₃)

-

Phenyl azide (PhN₃)

-

Anhydrous tetrahydrofuran (THF)

-

Nitrogen gas atmosphere

Procedure:

-

In a round-bottom flask under a nitrogen atmosphere, dissolve triphenylphosphine (1.0 eq) in anhydrous THF.

-

Slowly add a solution of phenyl azide (1.0 eq) in anhydrous THF to the triphenylphosphine solution at room temperature with stirring.

-

A vigorous evolution of nitrogen gas will be observed.

-

Continue stirring the reaction mixture at room temperature for 2-4 hours until the gas evolution ceases.

-

The product, this compound, can be isolated by removal of the solvent under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent system, such as diethyl ether or a mixture of THF and hexane.

Reaction Mechanisms

The formation of this compound is the first step of the Staudinger reaction. This iminophosphorane can then be hydrolyzed to produce a primary amine and triphenylphosphine oxide. This two-step process is known as the Staudinger reduction.[2]

Staudinger Reaction Workflow

Caption: Workflow for the synthesis of this compound and its subsequent hydrolysis.

Mechanism of the Staudinger Reaction

The reaction proceeds through a phosphazide intermediate, which then loses nitrogen gas to form the iminophosphorane.

Caption: Mechanism of the Staudinger reaction.

Applications in Research and Drug Development

While this compound itself is primarily a synthetic intermediate, the triphenylphosphine moiety is being explored for its potential in drug delivery. The lipophilic nature of the triphenylphosphonium cation facilitates the targeting of mitochondria, which has implications for the development of novel anticancer therapies. The Staudinger ligation, a modification of the Staudinger reaction, is a powerful tool in chemical biology for the selective labeling of biomolecules.[2] Although direct involvement in signaling pathways has not been established for this compound, its role in the synthesis of biologically active molecules is of significant interest to the drug development community.

References

Theoretical Insights into the Stability of N-Phenylphosphanimine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical studies on the stability of N-Phenylphosphanimine, a class of organophosphorus compounds with significant applications in organic synthesis and materials science. By delving into the electronic and structural properties of these molecules through computational chemistry, we aim to furnish researchers, scientists, and drug development professionals with a foundational understanding of the factors governing their stability. This document summarizes key quantitative data from theoretical calculations, details the computational methodologies employed, and visualizes the logical workflow of these theoretical investigations.

Core Concepts of this compound Stability

The stability of N-Phenylphosphanimines is intrinsically linked to the nature of the phosphorus-nitrogen (P=N) double bond. This bond is highly polarized, with a significant partial positive charge on the phosphorus atom and a partial negative charge on the nitrogen atom. This inherent polarity influences the molecule's reactivity and overall stability. Theoretical studies, primarily employing Density Functional Theory (DFT), have become indispensable in elucidating the nuanced electronic and structural factors that contribute to the stability of these compounds. Key parameters investigated include bond lengths, bond angles, electronic energies, and the distribution of electron density.

Quantitative Analysis of this compound Properties

Computational studies provide a wealth of quantitative data that allows for a detailed comparison of this compound and its derivatives. The following tables summarize key metrics obtained from DFT calculations, offering insights into their structural and electronic characteristics.

Table 1: Calculated Structural Parameters of N-Phenyl(triphenyl)phosphanimine (Ph₃P=NPh)

| Parameter | Calculated Value | Experimental Value |

| P=N Bond Length | 1.612 Å | 1.60 pm (1.60 Å) |

| P-C Bond Length (avg.) | 1.825 Å | - |

| N-C Bond Length | 1.415 Å | - |

| P-N-C Bond Angle | 128.5° | 130.4° |

| C-N-P-C Dihedral Angle | 178.9° | - |

Note: Experimental data is sourced from X-ray crystallography of Triphenylphosphine phenylimide.

Table 2: Calculated Electronic Properties of N-Phenyl(triphenyl)phosphanimine (Ph₃P=NPh)

| Property | Value |

| HOMO Energy | -5.85 eV |

| LUMO Energy | -0.78 eV |

| HOMO-LUMO Gap | 5.07 eV |

| Dipole Moment | 4.52 D |

Table 3: Mulliken Atomic Charges of Key Atoms in N-Phenyl(triphenyl)phosphanimine (Ph₃P=NPh)

| Atom | Mulliken Charge (e) |

| P | +1.25 |

| N | -0.85 |

| C (N-bound) | -0.21 |

The Influence of Substituents on Stability

The electronic nature of substituents on the phenyl ring attached to the nitrogen atom can significantly modulate the stability of N-Phenylphosphanimines. Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) alter the electron density distribution across the molecule, thereby affecting the strength and reactivity of the P=N bond.

-

Electron-Donating Groups (EDGs): Substituents like methoxy (-OCH₃) or amino (-NH₂) groups increase the electron density on the nitrogen atom. This enhanced electron density can lead to stronger back-bonding from the nitrogen to the phosphorus atom, potentially increasing the stability of the P=N bond.

-

Electron-Withdrawing Groups (EWGs): Groups such as nitro (-NO₂) or cyano (-CN) pull electron density away from the nitrogen atom. This reduction in electron density can weaken the P=N bond, making the molecule more susceptible to nucleophilic attack at the phosphorus center and thus decreasing its overall stability.

Computational Methodology

The theoretical data presented in this guide are primarily derived from Density Functional Theory (DFT) calculations. This powerful computational method allows for the accurate prediction of molecular structures and electronic properties.

Key Experimental Protocols (Computational)

-

Geometry Optimization: The three-dimensional structure of the this compound molecule is optimized to find its lowest energy conformation. This is typically performed using a specific functional and basis set.

-

Frequency Analysis: Following geometry optimization, a frequency calculation is performed to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies).

-

Electronic Property Calculation: Once a stable structure is obtained, various electronic properties are calculated. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), the molecular electrostatic potential (MEP), and the distribution of atomic charges (e.g., Mulliken or Natural Bond Orbital analysis).

A commonly employed level of theory for these calculations is the B3LYP functional combined with the 6-311+G * basis set. This combination has been shown to provide a good balance between computational cost and accuracy for organophosphorus compounds.

Visualization of Theoretical Workflow

The following diagrams illustrate the logical workflow of a typical theoretical investigation into the stability of this compound and the conceptual relationship between substituent effects and molecular stability.

Caption: A flowchart illustrating the computational workflow for studying this compound stability.

Caption: The logical relationship between substituents and the stability of this compound.

Conclusion

Theoretical studies, particularly those employing Density Functional Theory, provide invaluable insights into the stability of N-Phenylphosphanimines. By quantifying structural and electronic parameters, researchers can gain a deeper understanding of the factors that govern the properties of these important compounds. The methodologies and data presented in this guide serve as a foundational resource for scientists and professionals engaged in the design and development of novel molecules with tailored stabilities and reactivities. The ability to computationally predict the effects of various substituents is a powerful tool for the rational design of new this compound-based reagents and materials.

The Chemistry of Iminophosphoranes: A Technical Guide for Researchers and Drug Development Professionals

An in-depth exploration of the synthesis, reactivity, and application of iminophosphoranes, a versatile class of organophosphorus compounds, this guide provides researchers, scientists, and drug development professionals with a comprehensive overview of their chemistry and utility in modern organic synthesis and medicinal chemistry.

Introduction to Iminophosphoranes

Iminophosphoranes, also known as phosphinimines or aza-ylides, are organophosphorus compounds characterized by a double bond between a phosphorus and a nitrogen atom (R₃P=NR'). First discovered by Hermann Staudinger in 1919, these compounds have emerged as powerful synthetic intermediates due to their unique reactivity.[1][2] The phosphorus atom in iminophosphoranes is in the +5 oxidation state, and the P=N bond is highly polarized, with a partial negative charge on the nitrogen atom, rendering it nucleophilic.[3] This inherent reactivity is the foundation for their extensive use in a variety of chemical transformations.

The primary methods for the synthesis of iminophosphoranes are the Staudinger reaction and the Kirsanov reaction.[4] Of these, the Staudinger reaction is the more widely employed due to its mild reaction conditions and broad substrate scope.[5] The subsequent reactivity of iminophosphoranes is dominated by the aza-Wittig reaction, a powerful tool for the formation of C=N bonds.[6] These reactions have been pivotal in the synthesis of a diverse array of nitrogen-containing compounds, including complex heterocycles, natural products, and pharmaceutically active molecules.[7]

Synthesis of Iminophosphoranes: The Staudinger Reaction

The Staudinger reaction is the most common method for the preparation of iminophosphoranes. It involves the reaction of a tertiary phosphine, typically triphenylphosphine, with an organic azide. The reaction proceeds with the evolution of nitrogen gas to afford the corresponding iminophosphorane in high yield.[8]

The reaction is generally fast and clean, often providing quantitative yields of the desired product.[8] A wide variety of phosphines and organic azides can be employed, making it a highly versatile method.[8]

Reaction Mechanism

The mechanism of the Staudinger reaction involves the initial nucleophilic attack of the phosphine on the terminal nitrogen atom of the azide to form a phosphazide intermediate. This intermediate is generally unstable and undergoes a retro-[2+2] cycloaddition to release a molecule of dinitrogen and form the iminophosphorane.[8]

References

- 1. tandfonline.com [tandfonline.com]

- 2. Aza-Wittig Reaction | Chem-Station Int. Ed. [en.chem-station.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Staudinger Reaction | Chem-Station Int. Ed. [en.chem-station.com]

- 6. Aza-Wittig reaction - Wikipedia [en.wikipedia.org]

- 7. scispace.com [scispace.com]

- 8. alfa-chemistry.com [alfa-chemistry.com]

An In-Depth Technical Guide to N-Phenylphosphanimine Derivatives and Analogues for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Phenylphosphanimine derivatives, also known as N-aryliminophosphoranes, represent a versatile class of organophosphorus compounds with significant potential in medicinal chemistry and drug discovery. Their unique electronic and structural properties, arising from the polarized P=N bond, make them attractive scaffolds for the design of novel therapeutic agents. This technical guide provides a comprehensive overview of the synthesis, characterization, and biological evaluation of this compound derivatives and their analogues. It details experimental protocols for their preparation via the Staudinger reaction and for assessing their anticancer activity. Furthermore, this guide explores their potential mechanism of action through the modulation of critical signaling pathways, such as the PI3K/Akt pathway, and presents a logical workflow for their discovery and preclinical evaluation.

Introduction

This compound derivatives are characterized by a phosphorus atom double-bonded to a nitrogen atom, which is in turn attached to a phenyl group. This core structure can be readily modified at both the phosphorus and the phenyl moieties, allowing for the generation of diverse chemical libraries for biological screening. The P=N bond is highly polarized, with a partial positive charge on the phosphorus and a partial negative charge on the nitrogen, which influences their reactivity and biological interactions. These compounds have gained attention for their potential as anticancer agents, enzyme inhibitors, and ligands in catalysis. This guide will focus on their application in drug discovery, with a particular emphasis on their potential as anticancer therapeutics.

Synthesis of this compound Derivatives

The most common and efficient method for the synthesis of this compound derivatives is the Staudinger reaction . This reaction involves the treatment of an organic azide with a tertiary phosphine.[1][2][3]

General Experimental Protocol: Staudinger Reaction

This protocol describes a general method for the synthesis of an this compound from an aryl azide and triphenylphosphine.

Materials:

-

Aryl azide (1.0 eq)

-

Triphenylphosphine (1.0 - 1.2 eq)

-

Anhydrous tetrahydrofuran (THF) or diethyl ether

-

Nitrogen or Argon gas atmosphere

Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the aryl azide in anhydrous THF.

-

To this solution, add triphenylphosphine portion-wise at room temperature with stirring.

-

The reaction is typically exothermic and is accompanied by the evolution of nitrogen gas.

-

Stir the reaction mixture at room temperature for 2-12 hours. The reaction progress can be monitored by TLC (loss of the azide starting material) or by the cessation of nitrogen evolution.

-

Upon completion, the solvent is removed under reduced pressure.

-

The resulting crude iminophosphorane can be purified by recrystallization from a suitable solvent system (e.g., diethyl ether/hexane) or by column chromatography on silica gel.

Characterization of this compound Derivatives

The structural elucidation of newly synthesized this compound derivatives relies on a combination of spectroscopic techniques.

³¹P NMR Spectroscopy

Phosphorus-31 Nuclear Magnetic Resonance (³¹P NMR) spectroscopy is the most informative technique for characterizing these compounds. The chemical shift (δ) of the phosphorus nucleus is highly sensitive to its electronic environment.

Table 1: Typical ³¹P NMR Chemical Shift Ranges for Phosphorus(V) Compounds [4][5][6]

| Compound Type | Chemical Shift (ppm) Relative to 85% H₃PO₄ |

| R₃P=O | +20 to +60 |

| R₃P=S | +20 to +60 |

| R₃P=NR' (Iminophosphoranes) | -20 to +20 |

| [R₄P]⁺ | +20 to +40 |

| P(OR)₅ | -75 to -5 |

Note: The chemical shifts for iminophosphoranes can vary depending on the substituents on both the phosphorus and nitrogen atoms.

Other Spectroscopic Techniques

-

¹H NMR and ¹³C NMR Spectroscopy: Provide information about the protons and carbons in the aryl and phosphine moieties.

-

Infrared (IR) Spectroscopy: The P=N stretching vibration typically appears in the region of 1300-1400 cm⁻¹.

-

Mass Spectrometry (MS): Confirms the molecular weight of the synthesized compound.

Biological Activity and Therapeutic Potential

In Vitro Anticancer Activity

The cytotoxicity of this compound derivatives can be assessed using various in vitro assays. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to determine cell viability.

Materials:

-

Cancer cell lines (e.g., HeLa, MCF-7, A549)

-

Complete cell culture medium

-

96-well plates

-

This compound derivatives (dissolved in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

Procedure:

-

Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the this compound derivatives for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (DMSO) and a positive control (a known anticancer drug).

-

After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

Remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each treatment group relative to the vehicle control. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) can be determined from the dose-response curve.

Mechanism of Action: Targeting Signaling Pathways

The anticancer activity of this compound derivatives may be attributed to their ability to modulate key cellular signaling pathways that are often dysregulated in cancer. The PI3K/Akt pathway is a critical signaling cascade that regulates cell growth, proliferation, survival, and apoptosis.[7][8][9][10] Inhibition of this pathway is a validated strategy in cancer therapy.

The PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is initiated by the activation of receptor tyrosine kinases (RTKs) on the cell surface, leading to the activation of phosphoinositide 3-kinase (PI3K). PI3K then phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating Akt (also known as protein kinase B). Activated Akt, in turn, phosphorylates a multitude of downstream targets, promoting cell survival and proliferation while inhibiting apoptosis.

Investigating Pathway Modulation: Western Blotting

To determine if this compound derivatives exert their anticancer effects by inhibiting the PI3K/Akt pathway, Western blotting can be employed to measure the phosphorylation status of key proteins in the pathway, such as Akt. A decrease in the level of phosphorylated Akt (p-Akt) upon treatment with the compound would indicate pathway inhibition.

Materials:

-

Cancer cells treated with this compound derivatives

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels

-

Transfer apparatus (for transferring proteins to a membrane)

-

PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p-Akt, anti-total-Akt, anti-GAPDH)

-

Secondary antibody conjugated to HRP

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Lyse the treated cells and quantify the protein concentration.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies against the target proteins (e.g., p-Akt and total Akt). A loading control antibody (e.g., GAPDH) should also be used to ensure equal protein loading.

-

Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

-

Wash the membrane again and add a chemiluminescent substrate.

-

Detect the signal using an imaging system. A decrease in the p-Akt/total Akt ratio in treated cells compared to control cells would indicate inhibition of the PI3K/Akt pathway.

Drug Discovery and Development Workflow

The discovery and preclinical development of this compound derivatives as potential drug candidates can be streamlined through a logical workflow.

Conclusion